(5-Methyl-1,3,4-oxadiazol-2-yl)methanol

Description

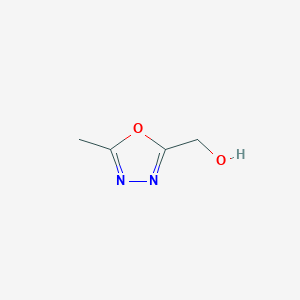

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLOUZXOEJVYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603472 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-37-7 | |

| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

CAS Number: 915924-37-7

This technical guide provides a comprehensive overview of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological significance, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a small molecule featuring a 1,3,4-oxadiazole ring, a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The methyl and methanol groups are substituted at the 5- and 2-positions of the oxadiazole ring, respectively.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 114.10 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | CC1=NN=C(O1)CO | --INVALID-LINK-- |

| CAS Number | 915924-37-7 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A general and widely used method for constructing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides with various reagents.[1]

Proposed Synthesis Pathway:

A plausible synthetic route for the target compound.

Experimental Protocol for a Structurally Similar Compound: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide [2]

This protocol details the synthesis of a closely related analog and provides a strong foundation for the synthesis of the title compound. The key final step, hydrolysis of the acetate, is directly applicable.

-

Step 1: Synthesis of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate [2]

-

4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide is suspended in acetonitrile.

-

1.9 equivalents of anhydrous potassium acetate are added.

-

The reaction mixture is stirred at 60°C for 4 hours.

-

Acetonitrile is evaporated under vacuum.

-

The product is isolated by flash chromatography using methylene chloride.

-

-

Step 2: Synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (Hydrolysis) [2]

-

250 mg of 5-(4-sulfamoylphenyl)-1,3,4-oxadiazol-2-yl)methyl acetate is dissolved in 10 mL of methanol.

-

2 equivalents of sodium carbonate and 2 mL of water are added.

-

The reaction mass is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is dissolved in a fresh portion of water.

-

Insoluble impurities are filtered out.

-

The aqueous filtrate is acidified with hydrochloric acid.

-

Extraction with ethyl acetate is then performed to isolate the product.

-

Biological Activity and Drug Development Potential

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]

This compound has been identified as a metabolite of the carbonic anhydrase II inhibitor, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA).[7] Carbonic anhydrase inhibitors are used in the treatment of glaucoma. The metabolic transformation involves the hydroxylation of the methyl group of the oxadiazole ring.

Pharmacokinetic Data (as a metabolite of ODASA in rats)

The following data was obtained from a study evaluating the pharmacokinetic parameters of ODASA and its metabolites in rat plasma after ocular instillation and intraperitoneal administration.

| Parameter | Value (after ocular instillation) | Source |

| Maximum Plasma Concentration (Cmax) | 30.91 ± 6.00 ng/mL | [8] |

| Half-life (t½) | 70.0 ± 14.3 h | [8] |

This data indicates that this compound, as a metabolite, has a significant systemic exposure and a long half-life in rats.

Logical Relationship of Metabolism:

Metabolic conversion of ODASA to its hydroxylated metabolite.

Experimental Workflows

Given the role of this compound as a metabolite of a carbonic anhydrase inhibitor, a typical experimental workflow to investigate its biological activity would involve in vitro enzyme inhibition assays.

General Workflow for Carbonic Anhydrase Inhibition Assay:

A general workflow for assessing carbonic anhydrase inhibition.

Conclusion

This compound is a heterocyclic compound with a confirmed identity as a metabolite of the carbonic anhydrase inhibitor ODASA. While direct synthesis and biological activity data for the compound itself are limited in publicly available literature, its structural similarity to other biologically active 1,3,4-oxadiazoles and its presence as a major metabolite suggest it is a molecule of significant interest in drug metabolism and pharmacology. The provided synthetic strategies and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 8. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a small, functionalized heterocycle. The 1,3,4-oxadiazole ring is a key structural motif in a variety of biologically active compounds. The presence of a methyl group at the 5-position and a hydroxymethyl group at the 2-position provides sites for further chemical modification and potential hydrogen bonding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 915924-37-7 | PubChem[1] |

| Boiling Point | 248.2°C at 760 mmHg | ChemNet[2] |

| Density | 1.285 g/cm³ | ChemNet[2] |

| Refractive Index | 1.497 | ChemNet[2] |

| SMILES | CC1=NN=C(O1)CO | PubChem[1] |

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Logical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (Hypothetical)

-

Preparation of Acethydrazide: To a solution of ethyl acetate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield acethydrazide.

-

Cyclization: Acethydrazide is reacted with an excess of diethyl oxalate. The mixture is heated, leading to the formation of the 1,3,4-oxadiazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

Experimental Protocol: Reduction to this compound (Hypothetical)

-

Reduction: A solution of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate in a dry aprotic solvent (e.g., tetrahydrofuran) is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C under an inert atmosphere.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), the excess reducing agent is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, the following data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -CH₃), ~4.8 (s, 2H, -CH₂OH), ~5.0 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm): ~11 ( -CH₃), ~57 (-CH₂OH), ~162 (C2 of oxadiazole), ~165 (C5 of oxadiazole) |

| FTIR (cm⁻¹) | ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1560 (ring stretch), ~1050 (C-O stretch) |

| Mass Spec (m/z) | 114 (M⁺), 97 (M⁺ - OH), 83 (M⁺ - CH₂OH) |

Applications in Drug Development and Research

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are attributed to the heterocycle's ability to participate in hydrogen bonding and its metabolic stability.

Potential Therapeutic Areas:

-

Anticancer: Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.

-

Antimicrobial: The 1,3,4-oxadiazole nucleus is present in several compounds with antibacterial and antifungal properties.

-

Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.

-

Antiviral: The well-known antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole moiety, highlighting the potential of this scaffold in antiviral drug design.

The hydroxymethyl group of this compound serves as a crucial handle for the synthesis of more complex molecules with potentially enhanced biological activity. For instance, it can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse functionalities. A related compound, 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, has been identified as a metabolite of a carbonic anhydrase inhibitor, suggesting that the hydroxymethyl group can be a site of metabolic activity and may influence the pharmacokinetic profile of drug candidates.[3]

Illustrative Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives

Caption: General representation of a signaling pathway inhibited by 1,3,4-oxadiazole derivatives.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with significant potential in the development of new therapeutic agents and functional materials. Its straightforward, albeit not explicitly detailed, synthesis and the presence of reactive functional groups make it an attractive starting material for creating diverse chemical libraries. Further research into its specific biological activities and the full characterization of its physicochemical properties are warranted to fully exploit its potential in drug discovery and materials science.

References

Elucidation of the Molecular Structure of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established chemical principles with data from structurally analogous compounds to present a robust analytical framework. The methodologies and predicted data herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel 1,3,4-oxadiazole derivatives in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and a hydroxymethyl group. The 1,3,4-oxadiazole moiety is a well-recognized pharmacophore known for its diverse biological activities.[1][2]

| Property | Value | Reference |

| CAS Number | 915924-37-7 | [3] |

| Molecular Formula | C₄H₆N₂O₂ | [3] |

| Molecular Weight | 114.10 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=NN=C(O1)CO | [3] |

| InChI Key | LCLOUZXOEJVYFP-UHFFFAOYSA-N | [3] |

Proposed Synthesis and Experimental Workflow

A logical synthetic approach would start from commercially available starting materials, such as ethyl lactate and hydrazine, to form the necessary acylhydrazide intermediate, followed by cyclization to yield the 1,3,4-oxadiazole ring. The final step would involve the reduction of a corresponding ester or carboxylic acid to the desired alcohol.

Below is a DOT script visualizing a proposed synthetic workflow.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical detailed methodologies for the key steps in the proposed synthesis and subsequent structural elucidation.

Synthesis of N'-acetyl-2-hydroxypropanehydrazide:

-

To a solution of 2-hydroxypropanehydrazide (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound:

-

To the synthesized N'-acetyl-2-hydroxypropanehydrazide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-3.0 eq) cautiously at 0 °C.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

The resulting intermediate can then be reduced using a standard reducing agent like sodium borohydride in methanol to yield the final product, this compound.

-

Purify the final compound by column chromatography.

Analytical Workflow for Structural Elucidation: The following diagram illustrates the logical flow of analytical techniques used to confirm the structure of the synthesized compound.

Caption: Analytical workflow for the structural elucidation of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | Singlet | 2H | -CH₂OH |

| ~3.50 | Broad Singlet | 1H | -OH |

| ~2.50 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=N (Oxadiazole) |

| ~162.0 | C-CH₃ (Oxadiazole) |

| ~58.0 | -CH₂OH |

| ~11.0 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1640-1620 | Medium | C=N stretch (oxadiazole) |

| 1560-1540 | Medium | N-N stretch (oxadiazole) |

| 1250-1200 | Strong | C-O-C stretch (oxadiazole) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 114 | [M]⁺ (Molecular Ion) |

| 97 | [M - OH]⁺ |

| 83 | [M - CH₂OH]⁺ |

| 71 | Fragmentation of the oxadiazole ring |

| 43 | [CH₃CO]⁺ or fragmentation of the ring |

Biological Activity and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][10][11] The mechanism of action for their anticancer effects often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[12][13][14]

For instance, certain 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key component in the angiogenesis signaling pathway.[14] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a potential target for 1,3,4-oxadiazole derivatives.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.

Conclusion

This technical guide provides a detailed framework for the structural elucidation of this compound. While direct experimental data is limited, the proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers. The known biological activities of the 1,3,4-oxadiazole scaffold suggest that this compound and its derivatives could be promising candidates for further investigation in drug discovery, particularly in the development of novel therapeutic agents targeting pathways such as angiogenesis. Future experimental work should focus on validating the proposed synthesis and confirming the predicted structural and biological properties.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. This compound | C4H6N2O2 | CID 20201477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic molecule belonging to the 1,3,4-oxadiazole class. The guide covers its fundamental properties, potential synthetic routes, and the broader context of the biological significance of 1,3,4-oxadiazole derivatives in drug discovery and development. While specific biological data for the title compound is limited in publicly accessible literature, this document extrapolates potential applications based on the well-documented activities of structurally related compounds. This guide also outlines general experimental protocols for the synthesis of similar chemical entities, providing a foundational framework for researchers.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The compound this compound, with the IUPAC name This compound , is a member of this important class of heterocyclic compounds.[5] This guide aims to consolidate the available information on this molecule and its chemical family to support ongoing research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C4H6N2O2 | [5] |

| CAS Number | 915924-37-7 | [5] |

| Synonyms | 5-Methyl-1,3,4-oxadiazole-2-methanol | [5] |

This table summarizes the fundamental identifiers for this compound.

Synthesis and Experimental Protocols

Synthetic Pathway 1: Reduction of a Carboxylic Acid Ester

This approach is analogous to the synthesis of similar heterocyclic methanols, such as (5-methyl-1,3-oxazol-4-yl)methanol, which involves the reduction of the corresponding ethyl ester.[6]

Experimental Protocol:

-

Esterification: 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is esterified, for example, by reacting it with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

-

Reduction: The resulting ester is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol.[6] A reducing agent, for instance, lithium borohydride, is then added portion-wise at room temperature.[6]

-

Reaction Monitoring and Work-up: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).[6] Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[6]

Caption: A potential synthetic route to this compound.

Synthetic Pathway 2: Hydrolysis of a Methyl Acetate Precursor

This method is adapted from the synthesis of a structurally related compound, 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide.[7]

Experimental Protocol:

-

Preparation of Precursor: The synthesis would start from the corresponding methyl acetate derivative, (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate.

-

Hydrolysis: The methyl acetate precursor is dissolved in methanol.[7] An aqueous solution of a base, such as sodium carbonate, is added to the mixture.[7]

-

Reaction and Isolation: The reaction is stirred at room temperature for an extended period (e.g., 12 hours).[7] The solvent is then removed, and the product is isolated through a standard work-up procedure, which may include acidification and extraction with an organic solvent like ethyl acetate.[7]

Caption: An alternative synthetic approach via hydrolysis of a precursor.

Potential Biological Activities and Applications in Drug Development

While specific quantitative data on the biological activity of this compound is not available in the reviewed literature, the broader class of 1,3,4-oxadiazole derivatives is well-documented for a range of therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. For instance, certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 62 µg/mL.[8] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a key component in several anticancer agents.[9] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. For example, some novel 1,3,4-oxadiazole derivatives have demonstrated IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer).[9] The proposed mechanisms of action often involve the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[6]

Other Potential Applications

Derivatives of 1,3,4-oxadiazole have also been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[1][4] The structural versatility of the oxadiazole ring allows for the fine-tuning of its physicochemical properties to target a wide array of biological targets.

Signaling Pathways and Experimental Workflows

Given the absence of specific studies on this compound, a definitive signaling pathway or experimental workflow cannot be depicted. However, based on the activities of related compounds, a general logical workflow for the preliminary screening of a novel 1,3,4-oxadiazole derivative can be proposed.

References

- 1. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | MDPI [mdpi.com]

- 2. A novel five-step synthetic route to 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential and their in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H6N2O2 | CID 20201477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 7. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, with a focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a methyl and a hydroxymethyl group. Its key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 915924-37-7[1][2][3] |

| Molecular Formula | C₄H₆N₂O₂[1][2] |

| Canonical SMILES | CC1=NN=C(O1)CO[1] |

Molecular Weight and Mass

The molecular weight of a compound is a critical parameter in chemical synthesis, analysis, and formulation. The table below presents the calculated and reported molecular weights, along with the monoisotopic mass of this compound.

| Parameter | Value | Source |

| Calculated Molecular Weight | 114.104 g/mol | (Based on atomic weights) |

| Reported Molecular Weight | 114.10 g/mol | PubChem, Sunway Pharm Ltd[1][2] |

| Monoisotopic Mass | 114.042927438 Da | PubChem[1][4] |

Structural and Property Relationships

The following diagram illustrates the logical connection between the chemical structure of this compound, represented by its SMILES string, and its fundamental molecular properties.

Representative Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

While a specific protocol for this compound was not detailed in the provided search results, a general and common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[5] Below is a representative protocol based on this common synthetic route.

Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole via cyclodehydration.

Materials:

-

Appropriate N,N'-diacylhydrazine (e.g., N-acetyl-N'-glycolylhydrazine as a precursor for the target molecule)

-

Phosphorus oxychloride (POCl₃)[5]

-

Anhydrous toluene (or solvent-free conditions)[5]

-

Sodium carbonate (Na₂CO₃) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing the starting N,N'-diacylhydrazine (1 equivalent), add phosphorus oxychloride (a molar excess, e.g., 3-5 equivalents).[5] The reaction can be performed neat or with an anhydrous solvent like toluene.

-

Cyclodehydration: Heat the reaction mixture to reflux.[5] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Carefully pour the residue into a beaker of ice water.

-

Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1,3,4-oxadiazole can be further purified by recrystallization or column chromatography.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This compound has a molecular formula of C₄H₆N₂O₂ and a molecular weight of approximately 114.10 g/mol .[1][2] Its synthesis can be approached through established methods for forming the 1,3,4-oxadiazole ring system, such as the cyclodehydration of diacylhydrazines. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

References

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. jchemrev.com [jchemrev.com]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. The information is compiled for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of 1,3,4-oxadiazole derivatives.

Chemical Identity and Structure

This compound is a small organic molecule featuring a five-membered 1,3,4-oxadiazole ring, substituted with a methyl group at position 5 and a hydroxymethyl group at position 2. The 1,3,4-oxadiazole moiety is a well-recognized scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3][4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[5] |

| CAS Number | 915924-37-7[5] |

| Molecular Formula | C₄H₆N₂O₂[5] |

| SMILES | CC1=NN=C(O1)CO[5] |

| InChI | InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3[5] |

| InChIKey | LCLOUZXOEJVYFP-UHFFFAOYSA-N[5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental work on related compounds, specific experimental values for this molecule are not widely published. The majority of the quantitative data available are computationally predicted.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | PubChem[5] |

| Monoisotopic Mass | 114.042927438 Da | PubChem (Computed)[5] |

| Boiling Point | 248.2 °C at 760 mmHg | ChemNet (Predicted) |

| Density | 1.285 g/cm³ | ChemNet (Predicted) |

| Flash Point | 103.9 °C | ChemNet (Predicted) |

| Refractive Index | 1.497 | ChemNet (Predicted) |

| Topological Polar Surface Area | 59.2 Ų | PubChem (Computed)[5] |

| XLogP3-AA | -0.7 | PubChem (Computed)[5] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[5] |

| Rotatable Bond Count | 1 | PubChem (Computed)[5] |

Solubility: Experimentally determined solubility data for this compound in common laboratory solvents is not readily available in the reviewed literature. However, based on its chemical structure, which includes a polar hydroxyl group and a heterocyclic ring system, it is predicted to have some solubility in polar protic and aprotic solvents. 1,3,4-oxadiazole derivatives' solubility in water is generally influenced by the nature of their substituents.[4] For research purposes, it is recommended to perform solubility tests in solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). DMSO is a common solvent for a wide range of polar and nonpolar compounds in biological assays.[6][7]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, this section outlines general methodologies commonly employed for the synthesis and characterization of similar 1,3,4-oxadiazole derivatives, which can be adapted for this specific compound.

Synthesis

A general synthetic route to 5-substituted-2-(hydroxymethyl)-1,3,4-oxadiazoles can be conceptualized based on established methods for 1,3,4-oxadiazole ring formation.[3][8] A plausible synthetic pathway is outlined below.

Protocol:

-

Acetylhydrazide Formation: Acetic acid is reacted with hydrazine hydrate, typically in a suitable solvent and under reflux, to form acetylhydrazide.

-

Acylation: The resulting acetylhydrazide is then acylated with a protected form of glycolic acid (e.g., an ester or acid chloride) to yield a diacylhydrazine intermediate.

-

Cyclodehydration: The diacylhydrazine intermediate undergoes cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring. Subsequent deprotection of the hydroxyl group, if necessary, yields the final product, this compound. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Melting Point Determination: The melting point of a purified solid sample would be determined using a capillary melting point apparatus.[1] This is a fundamental technique to assess the purity of the compound.

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching for the hydroxyl group, C-H stretching for the methyl and methylene groups, C=N stretching for the oxadiazole ring, and C-O stretching.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[1] The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.[1]

Potential Applications and Biological Relevance

While specific studies on the biological activity of this compound are limited in the public domain, the 1,3,4-oxadiazole core is a prominent feature in a wide array of pharmacologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including:

Given this background, this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. A typical workflow for the initial screening of such a compound is depicted below.

This workflow illustrates the logical progression from the synthesis and confirmation of a new chemical entity to its initial biological evaluation and potential advancement as a drug lead.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C4H6N2O2 | CID 20201477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. researchgate.net [researchgate.net]

- 10. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on (5-Methyl-1,3,4-oxadiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this review focuses on its physicochemical properties, plausible synthetic routes derived from related compounds, and an overview of the biological activities of structurally similar 1,3,4-oxadiazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and providing detailed experimental insights.

Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₄H₆N₂O₂. Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 915924-37-7 |

| SMILES | CC1=NN=C(O1)CO |

| InChI | InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 |

| InChIKey | LCLOUZXOEJVYFP-UHFFFAOYSA-N |

| XLogP3-AA | -0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 114.042927 g/mol |

| Monoisotopic Mass | 114.042927 g/mol |

| Topological Polar Surface Area | 54.8 Ų |

| Heavy Atom Count | 8 |

| Complexity | 119 |

Data sourced from PubChem CID 20201477.

Synthesis of this compound

A proposed synthetic workflow is illustrated in the following diagram:

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, adapted from methodologies reported for structurally similar compounds.

Step 1: Synthesis of Acetylhydrazide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetate (1.0 eq) and ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is acetylhydrazide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

-

Reaction Setup: In a flask, dissolve acetylhydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture in an ice bath.

-

Acylation: Add pyridine (1.1 eq) followed by the dropwise addition of ethyl oxalyl chloride (1.05 eq). Stir the reaction mixture at room temperature for 2-3 hours.

-

Cyclization: To the resulting intermediate, slowly add phosphorus oxychloride (POCl₃, 2.0 eq) and heat the mixture at 80-90 °C for 4-5 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (2:1).

-

Reduction: Add lithium borohydride (LiBH₄, 2.5 eq) portion-wise to the solution at room temperature.

-

Heating: Heat the reaction mixture at 55 °C overnight.

-

Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Evaporate the organic solvents under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts. The filtrate is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.[1]

Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. While specific biological data for this compound is not available, the following tables summarize the quantitative biological activities of structurally related 5-methyl-1,3,4-oxadiazole and other 1,3,4-oxadiazole derivatives to provide a context for its potential therapeutic applications.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Various Microorganisms

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | Staphylococcus aureus (MRSA) | 62 | [2][3] |

| Cholyl 1,3,4-oxadiazole hybrids (e.g., 4c, 4i, 4p, 4t) | Staphylococcus aureus | 31 - 70 | [4] |

| Cholyl 1,3,4-oxadiazole hybrid (4p) | Bacillus subtilis | 70 | [4] |

| Norfloxacin-1,3,4-oxadiazole derivatives (4a-c) | Staphylococcus aureus (MRSA) | 0.25 - 2 | [5] |

| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b) | Pseudomonas aeruginosa | 0.2 | [5] |

| 2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b) | Bacillus subtilis | 0.2 | [5] |

| 2-acylamino-1,3,4-oxadiazole derivative (22a) | Staphylococcus aureus | 1.56 | [5] |

| 2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c) | Bacillus subtilis | 0.78 | [5] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Escherichia coli | >100x stronger than ampicillin | [6] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Pseudomonas aeruginosa | >100x stronger than ampicillin | [6] |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Aspergillus fumigatus | Better than terbinafine | [6] |

Cytotoxic Activity

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-9) | A549 (Lung) | 20.73 | [7] |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-8) | A549 (Lung) | 25.04 | [7] |

| 1-{5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-8) | HeLa (Cervical) | 35.29 | [7] |

| 2-(2,3-Dihydrobenzo[b][4][7]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65) | - | 1.27 (Telomerase inhibition) | [8] |

| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67) | - | 0.8 (Telomerase inhibition) | [8] |

| 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (68) | - | 0.9 (Telomerase inhibition) | [8] |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole (76) | MCF-7 (Breast) | 0.7 | [8] |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99) | PC-3 (Prostate) | 0.67 | [8] |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99) | HCT-116 (Colon) | 0.80 | [8] |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea (99) | ACHN (Renal) | 0.87 | [8] |

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Although direct experimental data on its synthesis and biological activity are scarce, this review provides a robust framework for its preparation based on established chemical transformations of related 1,3,4-oxadiazoles. The extensive biological activities reported for this class of compounds, particularly their antimicrobial and cytotoxic effects, suggest that this compound and its derivatives are promising candidates for future research and development. The provided synthetic protocols and compiled biological data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to synthesize and evaluate the specific biological profile of this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, a scaffold of significant interest in medicinal chemistry. While a detailed historical account of its specific discovery is not prominently documented, its existence and synthesis are rooted in the broader exploration of 1,3,4-oxadiazole derivatives, which have been investigated for over a century for their diverse biological activities. This technical guide provides a comprehensive overview of the probable synthetic routes for this compound, detailed experimental protocols based on established methodologies for analogous compounds, and a summary of the wide-ranging biological activities associated with the 1,3,4-oxadiazole class of molecules.

Introduction: The Rise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functional groups. The stability of the oxadiazole ring and its capacity for diverse substitutions at the 2- and 5-positions have made it a privileged scaffold in the design of novel therapeutic agents.

While the specific discovery of this compound is not well-documented in seminal literature, its synthesis and study are a logical extension of the extensive research into 1,3,4-oxadiazole chemistry. The presence of a hydroxymethyl group introduces a reactive handle for further chemical modifications, making it a potentially valuable building block in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | PubChem |

| Molecular Weight | 114.10 g/mol | PubChem |

| CAS Number | 915924-37-7 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC1=NN=C(O1)CO | PubChem |

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of the 1,3,4-oxadiazole ring. A highly plausible and commonly employed route involves the cyclization of an appropriate acylhydrazide. Below is a detailed, proposed experimental protocol for the synthesis of this compound.

Synthesis of the Precursor: 2-Hydroxyacetohydrazide

Reaction Scheme:

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-hydroxyacetate (1 equivalent).

-

Add ethanol as a solvent.

-

Slowly add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 2-hydroxyacetohydrazide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Cyclization to form this compound

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-hydroxyacetohydrazide (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.

Potential Biological Activities of the 1,3,4-Oxadiazole Class

| Biological Activity | Description |

| Antibacterial | Derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. |

| Antifungal | Some compounds exhibit potent activity against fungal pathogens. |

| Anticancer | 1,3,4-Oxadiazole-containing molecules have been investigated as cytotoxic agents against various cancer cell lines. |

| Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory properties. |

| Anticonvulsant | The scaffold has been explored for its potential in developing antiepileptic drugs. |

| Antitubercular | Some 1,3,4-oxadiazoles have shown promising activity against Mycobacterium tuberculosis. |

| Antiviral | The 1,3,4-oxadiazole ring is present in some antiviral drug candidates. |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound represents a simple yet potentially valuable molecule within the rich chemical space of 1,3,4-oxadiazole derivatives. While its own discovery story is not explicitly detailed, the foundational knowledge of oxadiazole synthesis provides clear pathways for its preparation. The presence of a reactive hydroxymethyl group makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole core, future research into the pharmacological profile of this compound and its derivatives is warranted. Such studies could uncover novel lead compounds for the treatment of a variety of diseases. The use of related structures in patent literature for neurodegenerative diseases further underscores the potential of this chemical scaffold.

The Rising Star in Drug Discovery: A Technical Guide to the Biological Potential of 1,3,4-Oxadiazole Derivatives

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is perpetual. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 1,3,4-oxadiazole derivatives, tailored for researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile. These derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][3][4]

Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a cornerstone of research in this field. A variety of synthetic methodologies have been developed, offering flexibility and efficiency in generating diverse chemical libraries for biological screening.

A common and effective method involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. Reagents such as phosphorus oxychloride, thionyl chloride, and various acids are frequently employed to facilitate these transformations.[5][6][7] More contemporary approaches utilize microwave-assisted synthesis and copper-catalyzed one-pot reactions, which offer advantages in terms of reaction times, yields, and environmental impact.[8]

A Spectrum of Biological Activities

The therapeutic potential of 1,3,4-oxadiazole derivatives spans multiple disease areas, with a significant body of research highlighting their efficacy in preclinical models.

Anticancer Potential

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[2][9][10] Their mechanisms of action are multifaceted and include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[1] Furthermore, these compounds have been shown to induce apoptosis through various signaling pathways, including the NF-κB and mitochondrial pathways.[11]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [1] |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | [1] | |

| HepG2 (Liver) | 18.3 ± 1.4 | [1] | |

| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea | PC-3 (Prostate) | 0.67 | [1] |

| HCT-116 (Colon) | 0.80 | [1] | |

| ACHN (Renal) | 0.87 | [1] | |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [1] |

| 2-(2,3-Dihydrobenzo[b][2][11]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase Inhibition | 1.27 ± 0.05 | [1] |

| AMK OX-8 | A549 (Lung) | 25.04 | [2] |

| HeLa (Cervical) | 35.29 | [2] | |

| AMK OX-9 | A549 (Lung) | 20.73 | [2] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [2] |

| AMK OX-11 | A549 (Lung) | 45.11 | [2] |

| AMK OX-12 | A549 (Lung) | 41.92 | [2] |

| HeLa (Cervical) | 32.91 | [2] | |

| Compound 4h | A549 (Lung) | <0.14 | [11] |

| Compound 4i | A549 (Lung) | 1.59 | [11] |

| Compound 4l | A549 (Lung) | 1.80 | [11] |

Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have exhibited significant activity against a variety of bacterial and fungal strains.[3][12][13] Their proposed mechanism of action involves the inhibition of essential microbial enzymes and disruption of cell membrane integrity. The toxophoric -N=C-O- linkage is believed to be crucial for their antimicrobial effects.[14]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Norfloxacin derivative 4a | S. aureus | 1-2 | [12] |

| MRSA | 0.25-1 | [12] | |

| Norfloxacin derivative 4b | S. aureus | 1-2 | [12] |

| MRSA | 0.25-1 | [12] | |

| Norfloxacin derivative 4c | S. aureus | 1-2 | [12] |

| MRSA | 0.25-1 | [12] | |

| OZE-I | S. aureus strains | 4-16 | [15] |

| OZE-II | S. aureus strains | 4-16 | [15] |

| OZE-III | S. aureus strains | 8-32 | [15] |

| Naphthofuran derivative 14a | P. aeruginosa | 0.2 | [12] |

| B. subtilis | 0.2 | [12] | |

| Naphthofuran derivative 14b | P. aeruginosa | 0.2 | [12] |

| B. subtilis | 0.2 | [12] |

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models, such as the carrageenan-induced paw edema assay.[16][17] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Time (h) | Reference |

| Flurbiprofen-based oxadiazole 10 | 20 | 88.33 | 2 | [16] |

| Flurbiprofen-based oxadiazole 3 | 20 | 66.66 | 2 | [16] |

| Flurbiprofen-based oxadiazole 5 | 20 | 55.55 | 2 | [16] |

| Pyrrolo[3,4-d]pyridazinone derivative 10b | 10 | Significant | 2-6 | [17] |

| 20 | Significant | 2-6 | [17] | |

| Pyrrolo[3,4-d]pyridazinone derivative 13b | 10 | Significant | 2-6 | [17] |

| 20 | Significant | 2-6 | [17] |

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4][18] Their mechanism is thought to involve modulation of GABAergic neurotransmission.

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Test | ED₅₀ (mg/kg) | Reference |

| Compound 5b | MES | 8.9 | [4] |

| scPTZ | 10.2 | [4] |

Experimental Protocols

To facilitate further research and development, this guide provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-oxadiazole derivatives.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

A common synthetic route involves the following steps:

-

Esterification: A substituted benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

-

Hydrazide Formation: The ethyl ester is then treated with hydrazine hydrate in ethanol at room temperature to produce the acid hydrazide.

-

Cyclization: The acid hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions to afford the desired 2,5-disubstituted-1,3,4-oxadiazole. The reaction progress is monitored by thin-layer chromatography (TLC). The final product is typically purified by recrystallization.[2][6]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[19]

-

Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48-72 hours.[19]

-

MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 1 x 10⁶ colony-forming units/mL).[15]

-

Serial Dilution: The 1,3,4-oxadiazole derivatives are serially diluted in a 96-well microtiter plate using the broth medium.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 16-24 hours for bacteria, 48-72 hours for fungi).[15][19]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

-

Animal Grouping and Administration: Rats are divided into control and treatment groups. The treatment groups receive the test compounds (1,3,4-oxadiazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.[20][21]

-

Induction of Edema: After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[20]

-

Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[20][22]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to screen for drugs that prevent seizure spread.

-

Animal Preparation and Drug Administration: Mice are divided into groups and administered with either the vehicle, a standard antiepileptic drug, or the test 1,3,4-oxadiazole derivative at various doses.

-

Application of Electrical Stimulus: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[23]

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Determination of Protection: An animal is considered protected if it does not exhibit tonic hindlimb extension. The percentage of protection in each group is calculated, and the median effective dose (ED₅₀) is determined.[23]

Visualizing the Pathways and Processes

To further elucidate the complex biological interactions and experimental designs, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological activities has provided a solid foundation for future drug development efforts. The versatility of this heterocyclic core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring their potential in combination therapies. The development of more efficient and sustainable synthetic methods will also be crucial in advancing these promising molecules from the laboratory to clinical applications. The data and protocols presented in this guide aim to serve as a valuable resource for the scientific community, fostering further innovation in the field of 1,3,4-oxadiazole-based drug discovery.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ijfmr.com [ijfmr.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 14. science.eurekajournals.com [science.eurekajournals.com]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. phytopharmajournal.com [phytopharmajournal.com]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Substituted 1,3,4-Oxadiazole-2-methanols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-substituted 1,3,4-oxadiazole-2-methanols. The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. The introduction of a methanol group at the 2-position and various substituents at the 5-position allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making this class of compounds a subject of significant interest in the pursuit of novel therapeutic agents.

Core Concepts and Synthesis